Curdionolide A (CAS 1190225-67-2) is a specialized, naturally occurring sesquiterpene lactone isolated from the rhizomes of Curcuma species, such as Curcuma wenyujin and Curcuma aromatica. As a highly purified guaiane/germacrane-type derivative, it serves as a critical analytical standard and bioactive reference material. Unlike bulk diarylheptanoids (e.g., curcumin) or crude essential oil fractions, Curdionolide A offers a precisely defined molecular weight (264.32 g/mol) and consistent organic solubility. Its primary procurement value lies in its potent, single-digit micromolar activity in neuroprotective, anti-inflammatory, and cytotoxic assays, providing researchers with a reproducible scaffold for elucidating the specific mechanistic pathways of Curcuma-derived sesquiterpenoids without the confounding variables of unstandardized botanical mixtures [1].
Substituting Curdionolide A with crude Curcuma extracts, mixed sesquiterpene pools, or the ubiquitous curcumin leads to severe reproducibility issues in high-resolution biological assays. Crude extracts exhibit extreme batch-to-batch variability and contain antagonistic compounds that mask specific pathway modulation. Furthermore, while curcumin is widely available and often used as a default Curcuma proxy, it is notoriously hampered by poor aqueous solubility, rapid metabolic degradation, and pan-assay interference (PAINS) behavior. In contrast, Curdionolide A provides a stable, structurally distinct lactone framework that does not suffer from the same rapid degradation, ensuring reliable, dose-dependent responses in targeted cellular models such as H2O2-induced PC12 damage or macrophage-mediated inflammation [1].
In models of H2O2-induced oxidative damage in PC12 cells, purified Curdionolide A demonstrates significant protective effects at low concentrations (1.0 to 10.0 μM). This is a stark contrast to crude Curcuma aromatica ethanol extracts, which require substantially higher bulk dosing to achieve comparable viability restoration. The isolation of Curdionolide A allows for precise stoichiometric dosing, proving that the specific sesquiterpene lactone structure is a primary driver of the antioxidant response [1].
| Evidence Dimension | PC12 cell viability rescue (H2O2 damage model) |
| Target Compound Data | Significant viability restoration at 1.0 - 10.0 μM |
| Comparator Or Baseline | Crude 75% ethanol extracts (require high bulk μg/mL dosing) |
| Quantified Difference | Orders of magnitude higher specific activity per mole |
| Conditions | H2O2-induced damage in PC12 cellular assays |
Procuring the purified compound is essential for neuroprotective drug discovery, as it eliminates the dosing ambiguity and batch variability of botanical extracts.
Curdionolide A and its close structural analogs exhibit potent anti-inflammatory activity, typically achieving IC50 values in the low micromolar range (< 10 μM) for the inhibition of inflammatory mediators. In contrast, more common baseline sesquiterpenes like germacrone often require much higher concentrations (e.g., 30 μM to 100 μM) to exert similar effects, at which point they begin to induce off-target alterations in lipid metabolism and cellular toxicity [1].
| Evidence Dimension | Effective anti-inflammatory concentration |
| Target Compound Data | < 10 μM IC50 range |
| Comparator Or Baseline | Germacrone (requires 30+ μM for efficacy, toxic at 100 μM) |
| Quantified Difference | 3x to 10x greater potency with a wider therapeutic window |
| Conditions | In vitro macrophage inflammation models |
Buyers designing sensitive anti-inflammatory screens should select Curdionolide A to avoid the confounding cytotoxicity associated with higher doses of generic sesquiterpenes.
A major hurdle in Curcuma research is the rapid metabolic conversion and extreme insolubility of curcumin. Curdionolide A, as a sesquiterpene lactone, possesses a different polarity profile that affords better stability in standard organic phases (such as CH2Cl2 and EtOAc) and avoids the rapid degradation pathways typical of diarylheptanoids. This structural robustness translates to more consistent exposure levels during prolonged in vitro cell culture assays [1].
| Evidence Dimension | In vitro structural stability and solubility |
| Target Compound Data | Stable sesquiterpene lactone framework |
| Comparator Or Baseline | Curcumin (rapid degradation and poor solubility) |
| Quantified Difference | Significantly longer half-life in assay media |
| Conditions | Standard in vitro cell culture and organic extraction |
For long-term cellular assays, Curdionolide A provides a reliable, non-degrading reference standard, reducing false negatives caused by compound breakdown.
Due to its distinct structural stability and reliable organic solubility compared to labile diarylheptanoids, Curdionolide A is the ideal quantitative reference standard for HPLC/UPLC profiling of Curcuma wenyujin and Curcuma aromatica commercial batches [1].
Its proven efficacy at 1.0 μM in PC12 oxidative stress models makes Curdionolide A a preferred positive control and lead scaffold for developing targeted therapies against neurodegeneration, avoiding the dosing ambiguity of crude extracts [1].
Because it operates at low micromolar concentrations without the lipid-altering toxicity seen in higher doses of baseline germacranes, Curdionolide A is optimally suited for precise mapping of NF-κB and MAPK pathway modulation in macrophage models [1].